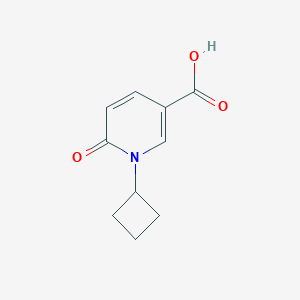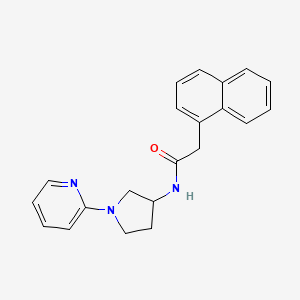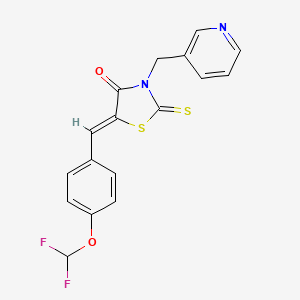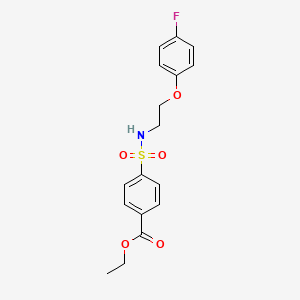![molecular formula C14H12N6 B2498120 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 303144-64-1](/img/structure/B2498120.png)
6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and related derivatives often involves complex reactions that yield potent inhibitors of inflammatory mediators in cells, indicating the compound's significant biological relevance. For instance, derivatives of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines have been synthesized and shown to inhibit PGE(2) generation in murine macrophages, which is related to COX-2 activity without affecting enzyme expression (Quintela et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is complex, with substituted derivatives demonstrating varied biological activities. Structural analysis through methods such as X-ray crystallography provides insights into the compound's configuration and its potential interaction with biological targets. Fluorescent dyes based on similar structures have been synthesized, showing significant solvatochromism and fluorescence properties (Tominaga et al., 2006).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, producing a range of derivatives with unique biological and chemical properties. For example, reactions with heterocyclic amidines have led to the synthesis of novel azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives (Elmaati, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and fluorescence, are crucial for their application in various fields, including as fluorescent dyes and in medicinal chemistry. The conjugated structures of these compounds demonstrate valuable photophysical properties, like large Stokes shifts and good quantum yields, indicating their potential for use in fluorescent applications (Obydennov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's structure and substituents. Studies have shown that these compounds can undergo various reactions, leading to the formation of novel derivatives with potential as benzodiazepine receptor ligands, indicating their significance in the development of new therapeutic agents (Bruni et al., 1994).
科学的研究の応用
Synthesis of Novel Azolo[1,5-a]pyrimidines
- Researchers have utilized compounds related to 6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile for the synthesis of novel azolo[1,5-a]pyrimidines. These compounds have potential applications in the creation of new heterocyclic structures with potential biological activities (Elmaati, 2002).
Development of Antimicrobial Agents
- Research into the synthesis of heterocyclic compounds, including derivatives of pyrazolo[1,5-a]pyrimidine, has shown potential in creating antimicrobial agents. These studies explore the antimicrobial properties of various synthesized compounds (Abu-Melha, 2013).
Exploration of Regioselective Synthesis
- Studies have been conducted on the regioselective synthesis of fused heterocycles using similar compounds. This research is significant for understanding the chemical behavior and potential applications of these heterocyclic compounds in various fields (Salem et al., 2015).
Application in Organic Synthesis
- Compounds related to this compound have been used in organic synthesis, particularly in the creation of bridgehead nitrogen heterocycles. This illustrates their versatility and importance in synthetic organic chemistry (Bondock et al., 2011).
Study of Reaction Selectivity
- Research into the selectivity of reactions of related compounds has provided insights into the formation of various heterocyclic compounds. Understanding these reaction pathways is essential for the development of new chemical entities (Didenko et al., 2010).
Investigation into Anti-Inflammatory Activities
- Some studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidines for their potential anti-inflammatory properties. This research is indicative of the therapeutic potential of these compounds in medical applications (El-Dean et al., 2016).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this pathway, leading to a halt in cell proliferation and the induction of apoptosis .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been studied using in silico ADMET studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also displayed potent dual activity against the examined cell lines and CDK2 .
特性
IUPAC Name |
10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-19(2)6-4-12-11-9-17-14-10(7-15)8-18-20(14)13(11)3-5-16-12/h3-6,8-9H,1-2H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEHXOIVAKSMIV-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C1=NC=CC2=C1C=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)



![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)